4'-Propyl-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
4’-Propyl-[1,1’-biphenyl]-3-carboxylic acid is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a propyl group attached to one ring and a carboxylic acid group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Propyl-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of Propyl Group: The propyl group can be introduced via Friedel-Crafts alkylation, where propyl chloride reacts with the biphenyl core in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of 4’-Propyl-[1,1’-biphenyl]-3-carboxylic acid may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, to form carboxylic acids or ketones.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4’-Propyl-[1,1’-biphenyl]-3-carboxylic acid from the corresponding methyl derivative.
Reduction: Formation of 4’-Propyl-[1,1’-biphenyl]-3-methanol from the carboxylic acid.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
4’-Propyl-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 4’-Propyl-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application
Hydrogen Bonding: The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function.
Hydrophobic Interactions: The biphenyl core can engage in hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.
Electrophilic and Nucleophilic Reactions: The compound can participate in electrophilic and nucleophilic reactions, modifying the activity of enzymes and other proteins.
Comparison with Similar Compounds
- 4’-Methyl-[1,1’-biphenyl]-3-carboxylic acid
- 4’-Ethyl-[1,1’-biphenyl]-3-carboxylic acid
- 4’-Butyl-[1,1’-biphenyl]-3-carboxylic acid
Comparison:
- Structural Differences: The primary difference lies in the length and nature of the alkyl chain attached to the biphenyl core.
- Reactivity: The reactivity of these compounds can vary based on the steric and electronic effects of the alkyl group.
- Applications: While all these compounds can be used as building blocks in organic synthesis, their specific applications may differ based on their unique properties .
Properties
Molecular Formula |
C16H16O2 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
3-(4-propylphenyl)benzoic acid |
InChI |
InChI=1S/C16H16O2/c1-2-4-12-7-9-13(10-8-12)14-5-3-6-15(11-14)16(17)18/h3,5-11H,2,4H2,1H3,(H,17,18) |
InChI Key |
PNFJWNKEBMMIFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
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